Home > Products > Screening Compounds P11628 > 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine - 13299-58-6

3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Catalog Number: EVT-14023015
CAS Number: 13299-58-6
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Historical Context and Discovery of Neurotoxic Potential

Initial Identification in Illicit Drug Contamination Incidents

The neurotoxic potential of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) was first identified through tragic incidents involving illicit drug synthesis. In 1976, a chemistry graduate student attempting to synthesize the opioid MPPP (1-methyl-4-phenyl-4-propionoxypiperidine) accidentally produced MPTP as a major impurity. Self-administration resulted in acute, severe parkinsonism within days. Postmortem analysis revealed destruction of dopaminergic neurons in the substantia nigra and Lewy body-like inclusions—hallmarks of Parkinson’s disease (PD) neuropathology [1] [3].

A pivotal 1982 outbreak in California provided conclusive evidence. Seven individuals developed profound parkinsonism after intravenous use of synthetic heroin contaminated with MPTP [4]. Neurological examinations showed bradykinesia, rigidity, and postural instability, which responded dramatically to L-DOPA treatment. Crucially, this incident established MPTP as the causative agent, as chemical analysis of the injected material confirmed high concentrations of MPTP alongside intended opioids [1] [4]. These cases demonstrated that a pure chemical compound could induce parkinsonian syndromes pathologically indistinguishable from idiopathic PD.

Table 1: Key MPTP Contamination Incidents

YearLocationCasesClinical OutcomeNeuropathological Findings
1976Maryland, USA1Fatal parkinsonism; death in 18 monthsSubstantia nigra degeneration; Lewy bodies
1982California, USA7+Permanent parkinsonism; L-DOPA responsiveNigrostriatal dopaminergic neuron loss

Epidemiological Link to Parkinsonian Symptom Emergence

Epidemiological tracking of MPTP-exposed individuals revealed distinctive features of toxin-induced parkinsonism. Symptoms emerged abruptly—within days of exposure—contrasting with idiopathic PD’s insidious onset. All seven California patients exhibited motor deficits including rigidity, bradykinesia, and resting tremor. Notably, five developed L-DOPA-induced dyskinesias and "on-off" motor fluctuations within months, proving that neither prolonged neurodegeneration nor aging were prerequisites for these complications [4].

Long-term follow-up confirmed the permanence of MPTP-induced damage. Positron emission tomography (PET) studies showed persistent striatal dopamine deficiency, mirroring advanced PD. Neuropathologically, MPTP selectively destroyed dopaminergic neurons in the substantia nigra pars compacta (SNpc), sparing other neurotransmitter systems. This specificity explained the pure parkinsonian phenotype without atypical features [1] [4]. Crucially, the absence of progressive neurodegeneration after toxin clearance differentiated MPTP parkinsonism from idiopathic PD, implicating ongoing mechanisms beyond initial neuronal insult in the latter [6].

Role in Establishing Environmental Toxin Models for Parkinson’s Disease

MPTP’s discovery revolutionized PD research by providing the first reliable environmental toxin model. Prior models failed to recapitulate selective nigrostriatal degeneration, but MPTP administration in non-human primates produced:

  • Dopaminergic cell loss: 70–90% depletion in SNpc neurons and striatal terminals [1] [5]
  • Motor deficits: Bradykinesia, rigidity, and tremor reversible by L-DOPA [4]
  • Biochemical changes: Striatal dopamine depletion >80%, replicating human PD [6]

MPTP’s mechanism involves complex bioactivation. After crossing the blood-brain barrier, astrocytic monoamine oxidase B (MAO-B) converts MPTP to MPP⁺ (1-methyl-4-phenylpyridinium). MPP⁺ enters dopaminergic neurons via the dopamine transporter (DAT), inhibiting mitochondrial complex I. This causes ATP depletion, oxidative stress, and ultimately neuronal death [1] [2].

Table 2: MPTP’s Contribution to Environmental PD Models

Model CriterionMPTP ModelPrior ModelsSignificance
SelectivityTargets SNpc dopaminergic neuronsNon-selective neurotoxinsExplains PD-specific motor symptoms
BioactivationMAO-B conversion to MPP⁺Directly toxic compoundsMirrors prodrug activation in human exposures
Mitochondrial DysfunctionComplex I inhibitionNo specific mechanismLinks to idiopathic PD pathophysiology
Glial ResponseMicroglial activation; cytokine releaseMinimal neuroinflammationHighlights neuroimmunological mechanisms in PD

This model spurred investigations into environmental PD triggers. Structural similarities between MPP⁺ and herbicides (e.g., paraquat, rotenone) supported the "environmental toxin hypothesis" of PD [1] [6]. Rotenone—a complex I inhibitor like MPP⁺—was later shown to induce parkinsonism in rats, further validating mitochondrial dysfunction as a key pathogenic pathway [3] [6]. Thus, MPTP transcended its status as a toxin to become an indispensable tool for dissecting PD mechanisms and screening neuroprotective therapies, including fetal cell transplants and deep brain stimulation [1] [7].

Properties

CAS Number

13299-58-6

Product Name

3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine

IUPAC Name

3-methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C12H15N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h2-7,10,13H,8-9H2,1H3

InChI Key

MAHYHSZTIJZRRO-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC=C1C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.